molecular formula C17H25N3O2 B2512816 环丙烷甲酰胺,N-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基) CAS No. 1049469-11-5

环丙烷甲酰胺,N-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)

货号 B2512816
CAS 编号: 1049469-11-5
分子量: 303.406
InChI 键: JBCKNSMJRXEIJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with similar structures have been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis would involve techniques such as in silico docking and molecular dynamics simulations .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide:

Neuropharmacology: Serotonin Receptor Modulation

This compound has been studied for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor. It has shown potential as a selective ligand, which could be useful in the development of treatments for various central nervous system disorders, including depression and anxiety . The high selectivity and binding affinity make it a promising candidate for further research in neuropharmacology.

Adrenergic Receptor Antagonism

Research has indicated that derivatives of this compound can act as antagonists to alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and smooth muscle contraction. The compound’s ability to bind to these receptors suggests potential applications in treating conditions like hypertension and benign prostatic hyperplasia .

Drug Design and Development

The structural features of this compound, particularly the piperazine moiety, make it a valuable scaffold in drug design. It has been used in the synthesis of various derivatives aimed at improving pharmacokinetic profiles and enhancing therapeutic efficacy. This versatility in chemical modifications allows for the exploration of new therapeutic agents targeting different biological pathways .

Molecular Docking and Simulation Studies

In silico studies, including molecular docking and dynamics simulations, have utilized this compound to predict its interaction with various biological targets. These computational approaches help in understanding the binding mechanisms and optimizing the compound’s structure for better activity and selectivity. Such studies are crucial for advancing drug discovery and development processes .

Blood-Brain Barrier Penetration

The compound’s ability to cross the blood-brain barrier has been a significant focus of research. This property is essential for developing drugs that target central nervous system disorders. Studies have shown that modifications to the compound can enhance its permeability, making it a potential candidate for treating neurological diseases .

Therapeutic Potential in Cardiovascular Diseases

Given its interaction with adrenergic receptors, this compound has been explored for its therapeutic potential in cardiovascular diseases. By modulating these receptors, it could help manage conditions such as cardiac arrhythmias and heart failure. The compound’s efficacy in preclinical models supports its potential use in cardiovascular therapy .

Psychiatric Disorder Treatments

The compound’s affinity for serotonin and adrenergic receptors also makes it a candidate for treating psychiatric disorders. Its role in modulating neurotransmitter systems can be leveraged to develop new treatments for conditions like schizophrenia and bipolar disorder. Ongoing research aims to optimize its therapeutic profile for these applications .

Pharmacokinetic and ADME Studies

Extensive research has been conducted on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these pharmacokinetic parameters is crucial for developing safe and effective drugs. Studies have shown that the compound has favorable ADME profiles, which supports its potential as a drug candidate .

未来方向

The compound and its derivatives have shown promise as potential alpha1-adrenergic receptor antagonists. Future research could focus on further optimizing these compounds and investigating their therapeutic potential in more detail .

属性

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKNSMJRXEIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。